molecular formula C6H9NO3 B3054439 Propionyl Oxazolidinone CAS No. 60420-27-1

Propionyl Oxazolidinone

Cat. No. B3054439
Key on ui cas rn: 60420-27-1
M. Wt: 143.14 g/mol
InChI Key: XXUOGAYBSXZFTD-UHFFFAOYSA-N
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Patent
US08202911B2

Procedure details

Compound 28 was prepared by reaction of (R)-(+)-4-benzyl-2-oxazolidinone with BuLi and propionyl chloride in THF according to standard literature procedures (See, Evans, D. A. Aldrichimica Acta 1982, 15, 23).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@@H:8]1[CH2:12][O:11][C:10](=[O:13])[NH:9]1)C1C=CC=CC=1.[Li]CCCC.[C:19](Cl)(=[O:22])[CH2:20][CH3:21]>C1COCC1>[C:19]([N:9]1[CH2:8][CH2:12][O:11][C:10]1=[O:13])(=[O:22])[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1NC(OC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)N1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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